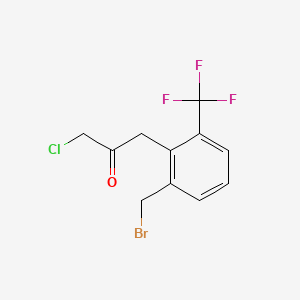

1-(2-(Bromomethyl)-6-(trifluoromethyl)phenyl)-3-chloropropan-2-one

Description

1-(2-(Bromomethyl)-6-(trifluoromethyl)phenyl)-3-chloropropan-2-one is a halogenated aromatic ketone featuring a bromomethyl (-CH2Br) and trifluoromethyl (-CF3) substituent on the phenyl ring, along with a 3-chloropropan-2-one moiety. This compound belongs to a class of intermediates often utilized in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its reactive bromomethyl and electron-withdrawing trifluoromethyl groups. The bromomethyl group facilitates alkylation or nucleophilic substitution reactions, while the trifluoromethyl group enhances stability and influences electronic properties.

Properties

Molecular Formula |

C11H9BrClF3O |

|---|---|

Molecular Weight |

329.54 g/mol |

IUPAC Name |

1-[2-(bromomethyl)-6-(trifluoromethyl)phenyl]-3-chloropropan-2-one |

InChI |

InChI=1S/C11H9BrClF3O/c12-5-7-2-1-3-10(11(14,15)16)9(7)4-8(17)6-13/h1-3H,4-6H2 |

InChI Key |

QAOHVLNNEODIAQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)C(F)(F)F)CC(=O)CCl)CBr |

Origin of Product |

United States |

Preparation Methods

One common method involves the radical trifluoromethylation of carbon-centered intermediates . The bromomethyl group can be introduced through bromination reactions, often using bromine or N-bromosuccinimide (NBS) as the brominating agents . The final step involves the formation of the chloropropanone moiety, which can be achieved through chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.

Chemical Reactions Analysis

1-(2-(Bromomethyl)-6-(trifluoromethyl)phenyl)-3-chloropropan-2-one undergoes various chemical reactions, including:

Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the bromine atom.

Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding oxides or reduction reactions to yield alcohols or hydrocarbons.

Addition Reactions: The chloropropanone moiety can participate in addition reactions with nucleophiles, leading to the formation of various derivatives.

Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various acids and bases . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-(Bromomethyl)-6-(trifluoromethyl)phenyl)-3-chloropropan-2-one has several scientific research applications:

Biology: The compound can be used in the development of bioactive molecules, including potential drug candidates.

Medicine: Its derivatives may exhibit pharmacological activities, making it a candidate for drug discovery and development.

Mechanism of Action

The mechanism of action of 1-(2-(Bromomethyl)-6-(trifluoromethyl)phenyl)-3-chloropropan-2-one involves its interaction with various molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. The bromomethyl and chloropropanone groups can participate in covalent bonding with nucleophilic sites on target molecules, leading to the formation of stable adducts .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis based on and chemical principles:

Table 1: Structural Comparison of Selected Analogs

| Compound Name | Substituents on Phenyl Ring | Carbonyl Position | Halogen in Propanone | CAS Number | Key Features |

|---|---|---|---|---|---|

| 1-(2-(Bromomethyl)-6-(trifluoromethyl)phenyl)-3-chloropropan-2-one | -BrCH2, -CF3 | 2-one | Cl | Not Provided | High electrophilicity, steric hindrance |

| 1-[2-amino-6-(bromomethyl)phenyl]-3-chloropropan-2-one | -NH2, -BrCH2 | 2-one | Cl | 1804204-07-6 | Amino group enhances nucleophilicity |

| 1-[2-amino-6-(bromomethyl)phenyl]-3-bromopropan-2-one | -NH2, -BrCH2 | 2-one | Br | 1803833-47-7 | Bromine increases leaving-group ability |

| 1-[2-amino-6-(bromomethyl)phenyl]-3-chloropropan-1-one | -NH2, -BrCH2 | 1-one | Cl | 1806433-54-4 | Altered carbonyl position affects reactivity |

Key Differences and Implications:

Substituent Effects: Trifluoromethyl (-CF3) vs. Amino (-NH2): The trifluoromethyl group in the target compound increases electron-withdrawing effects, reducing aromatic ring reactivity compared to amino-substituted analogs. This makes the compound less prone to electrophilic substitution but more stable under acidic conditions . Bromomethyl (-CH2Br): Common to all analogs, this group enables alkylation reactions. However, steric hindrance from -CF3 in the target compound may slow nucleophilic attacks compared to amino analogs .

Halogen in Propanone: Chlorine (Cl) vs. Bromine (Br): Bromine’s larger atomic radius in analogs like 1803833-47-7 enhances leaving-group ability, favoring elimination or substitution reactions. Chlorine offers a balance between reactivity and stability in the target compound .

Carbonyl Position: 1-one vs.

Research Findings (Hypothetical Based on Structural Trends):

- Synthetic Utility: The target compound’s -CF3 group may hinder coupling reactions compared to amino analogs but improve resistance to oxidative degradation.

- Biological Activity: Amino-substituted analogs (e.g., 1804204-07-6) are more likely to engage in hydrogen bonding, making them candidates for drug intermediates targeting enzymes or receptors.

Limitations in Available Data:

No direct experimental data (e.g., melting points, reaction yields, or bioactivity) are provided in the evidence. Further studies are required to validate these hypotheses.

Biological Activity

1-(2-(Bromomethyl)-6-(trifluoromethyl)phenyl)-3-chloropropan-2-one is a synthetic organic compound notable for its complex structure, which includes bromomethyl, trifluoromethyl, and chloropropanone moieties. Its molecular formula is with a molecular weight of 329.54 g/mol. This compound has garnered attention for its potential biological activities, particularly in the context of drug design and interaction with biological macromolecules.

The compound features several functional groups that contribute to its reactivity:

- Bromomethyl group : Known for its electrophilic character, allowing it to react with nucleophiles such as thiols.

- Trifluoromethyl group : Imparts unique electronic properties, enhancing the compound's lipophilicity and metabolic stability.

- Chloropropanone moiety : May facilitate interactions with enzymes and receptors.

This compound exhibits several mechanisms of action relevant to its biological activity:

- Reactivity with Thiol Groups : The bromomethyl group can react with thiol-containing proteins, potentially influencing redox processes within cells. This reactivity may lead to modifications in protein function and cellular signaling pathways .

- Inhibition of Enzymatic Activity : Preliminary studies suggest that compounds with similar structures may inhibit specific enzymes involved in metabolic processes. For instance, the presence of the chloroketone moiety could allow this compound to act as a Michael acceptor, interacting with nucleophilic sites on enzymes .

- Antimicrobial Properties : Some derivatives of chlorinated ketones have shown antimicrobial activity, suggesting that this compound may also possess similar properties worth investigating further .

Study 1: Interaction with Biological Macromolecules

Research indicates that the compound's structural features allow it to interact effectively with various biological macromolecules. A study focused on the reactivity of brominated compounds found that this compound could modify protein thiols, leading to altered enzyme activity and potential therapeutic applications in redox biology .

Data Table: Comparison of Similar Compounds

| Compound Name | Structure | Notable Features | Potential Applications |

|---|---|---|---|

| This compound | Structure | Bromomethyl and trifluoromethyl groups | Drug design, enzyme inhibition |

| 2-Bromomethyl-1,3-dioxolane | Structure | Dioxolane ring; intermediate in synthesis | Organic synthesis |

| 4-Chloro-3-methylphenyl ketone | N/A | Similar halogenated ketone structure | Antimicrobial properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.